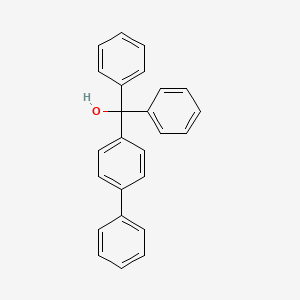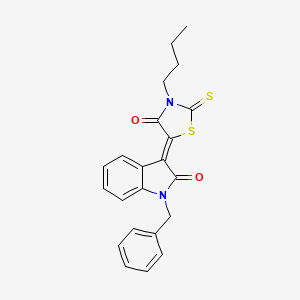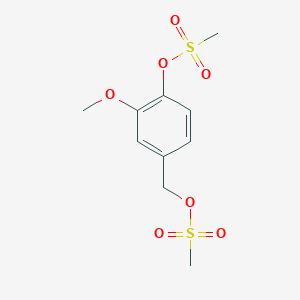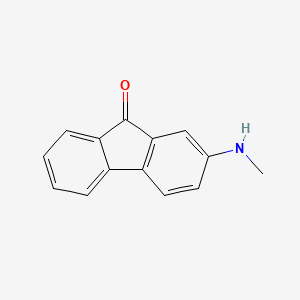
4,4-Dimethyl-hept-6-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-hept-6-EN-3-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond between the sixth and seventh carbon atoms and two methyl groups attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-hept-6-EN-3-one can be achieved through several methods. One common approach involves the hydrolysis of (E)-1,3-dichloropropene to obtain (E)-1-hydroxy-3-chloropropylene, followed by a Sonogashira coupling reaction with tert-butyl acetylene in the presence of palladium catalysts and organic amine. The final step involves chlorination to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-hept-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the compound allows for various substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-hept-6-EN-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-hept-6-EN-3-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the double bond allows for electrophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-6-hepten-3-one
- 4,4-Dimethyl-1-(2-methyl-1,3-dioxolan-2-yl)-2-(phenylsulfonyl)-6-hepten-3-one
- 4-Diphenylphosphoryl-2,4-dimethyl-7-phenylhept-6-en-3-one
Uniqueness
4,4-Dimethyl-hept-6-EN-3-one is unique due to its specific structural features, such as the double bond and the two methyl groups attached to the fourth carbon atom. These features contribute to its distinct reactivity and make it a valuable compound in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
29511-87-3 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
4,4-dimethylhept-6-en-3-one |
InChI |
InChI=1S/C9H16O/c1-5-7-9(3,4)8(10)6-2/h5H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
LYHOKLPEHBTETF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965698.png)




![methyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11965722.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11965730.png)
![Benzenepropanamide, N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B11965731.png)





